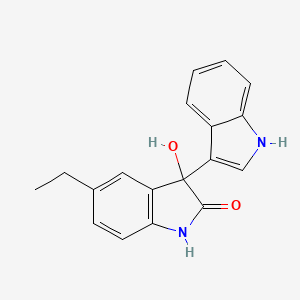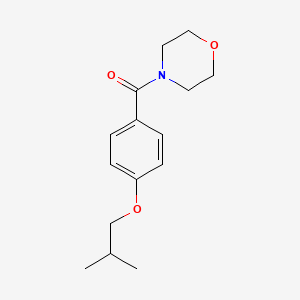![molecular formula C18H31ClN2O2 B4400662 1-[3-(4-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4400662.png)
1-[3-(4-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride
Übersicht
Beschreibung
1-[3-(4-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride, also known as BRL-15572, is a small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-[3-(4-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride involves its interaction with the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and plasma membrane of cells and is involved in the regulation of various cellular processes. This compound has been shown to modulate the activity of this receptor, leading to downstream effects on calcium signaling, protein folding, and cell survival. This mechanism of action has been studied extensively and has led to the investigation of this compound as a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, leading to downstream effects on calcium signaling, protein folding, and cell survival. Additionally, this compound has been shown to have neuroprotective effects in various in vitro and in vivo models. It has also been shown to have anti-inflammatory effects and has been investigated as a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride has several advantages and limitations for lab experiments. One advantage is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. Additionally, this compound has been shown to have neuroprotective and anti-inflammatory effects, which make it a useful tool for investigating the potential therapeutic applications of this compound. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the investigation of 1-[3-(4-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride. One potential area of research is the development of new therapeutic agents based on the structure of this compound. Additionally, further investigation of the mechanism of action of this compound and its effects on cellular processes could lead to the identification of new therapeutic targets. Finally, the investigation of this compound in various disease models could lead to the identification of new therapeutic applications for this compound.
Conclusion:
In conclusion, this compound is a small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have a high affinity for the sigma-1 receptor and has been investigated as a potential therapeutic agent for various diseases. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further investigation of this compound could lead to the development of new therapeutic agents and the identification of new therapeutic targets.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various cellular processes. This receptor is involved in the regulation of calcium signaling, protein folding, and cell survival. This compound has been shown to modulate the activity of this receptor, which has led to its investigation as a potential therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
1-[3-(4-butan-2-yloxyphenoxy)propyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-4-16(2)22-18-8-6-17(7-9-18)21-15-5-10-20-13-11-19(3)12-14-20;/h6-9,16H,4-5,10-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGGFXHDPMKYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)OCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2,6-dimethyl-4-(methylthio)phenoxy]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4400586.png)
![1-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B4400594.png)
![1-[4-(2-benzylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4400604.png)

![3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4400622.png)
![2-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate](/img/structure/B4400627.png)
![3-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4400635.png)

![4-[2-(3-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400653.png)
![1-[4-(2,4-dichloro-3,5-dimethylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4400655.png)
![1-(4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4400669.png)
![5-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4400680.png)
![1-methyl-4-{2-[(4-methylphenyl)thio]ethyl}piperazine hydrochloride](/img/structure/B4400684.png)
